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Compound of Interest

Compound Name: 3-Amino-2-hydroxypyridine

cat. No.: BO57635

An In-depth Technical Guide to the Tautomerism of 3-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting
structural isomers, represents a cornerstone of heterocyclic chemistry with profound
implications for drug design and development. The bioactivity, solubility, membrane
permeability, and metabolic stability of a molecule can be dictated by the subtle yet significant
shifts in its tautomeric preference. This guide provides a detailed exploration of the tautomeric
landscape of 3-amino-2-hydroxypyridine, a molecule of significant interest as a synthetic
intermediate and a scaffold in medicinal chemistry.[1][2][3] We will dissect the interplay of
intramolecular forces and environmental factors that govern the equilibrium between its
principal tautomeric forms. By integrating spectroscopic analysis, computational modeling, and
established theoretical principles, this document serves as a comprehensive resource for
professionals seeking to understand, predict, and control the tautomeric behavior of this
versatile pyridinone derivative.

The Tautomeric Landscape: Identifying the Key
Players

3-Amino-2-hydroxypyridine is not a single, static entity but rather a collection of
interconverting isomers. The presence of both an amino (-NHz2) group adjacent to a hydroxyl (-

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b057635?utm_src=pdf-interest
https://www.benchchem.com/product/b057635?utm_src=pdf-body
https://www.benchchem.com/product/b057635?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN112225689A
https://www.thermofisher.com/order/catalog/product/H64480.06
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9664184.htm
https://www.benchchem.com/product/b057635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

OH) group on a pyridine ring creates a rich potential for proton migration. The principal
tautomers in equilibrium are the amino-hydroxy form and the amino-keto (or pyridone) form.

e 3-Amino-2-hydroxypyridine (The Enol-Amine Form): This form preserves the aromaticity of
the pyridine ring, a significant stabilizing factor. It features a hydroxyl group at the C2 position
and an amino group at the C3 position.

e 3-Amino-2(1H)-pyridone (The Lactam Form): In this tautomer, the proton from the hydroxyl
group has migrated to the ring nitrogen. This creates a carbonyl group (C=0) at the C2
position, disrupting the ring's aromaticity but introducing a stable amide-like (lactam)
functionality.[4][5]

While other forms, such as the imino tautomers, are theoretically possible, the amino-hydroxy
and amino-keto forms represent the most significant contributors to the equilibrium due to their
relative stabilities. The dynamic relationship between these forms is critical, as their distinct
structural and electronic properties dictate their chemical behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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